1-(Chloromethyl)naphthalene

Descripción general

Descripción

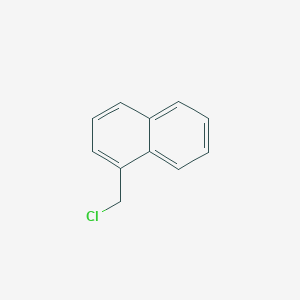

1-(Chloromethyl)naphthalene (CAS 86-52-2) is a halogenated aromatic compound with the molecular formula C₁₁H₉Cl and a molecular weight of 176.64 g/mol . Its IUPAC name is This compound, and it is characterized by a naphthalene ring substituted with a chloromethyl group at the 1-position. The compound exhibits a melting point of 20–22°C and a boiling point of 291–292°C, with a density of 1.167 g/cm³ and a refractive index of 1.635–1.639 .

Aplicaciones Científicas De Investigación

Synthetic Intermediate

1-(Chloromethyl)naphthalene is widely used as an intermediate in the synthesis of various organic compounds. One significant application is its role in the production of 1-naphthaldehyde , which is crucial for synthesizing dyes and pharmaceuticals . The compound can be synthesized through several methods, including the reaction of naphthalene with paraformaldehyde and hydrochloric acid under controlled conditions .

Antifungal Activity

Research has demonstrated that derivatives of this compound possess significant antifungal properties. A series of derivatives were synthesized and tested against various fungal strains, including Candida albicans. The results indicated that many derivatives exhibited considerable antifungal activity, with some showing a high zone of inhibition and low Minimum Inhibitory Concentration (MIC) values .

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Derivative 2a | 20 | 5 |

| Derivative 2b | 25 | 3 |

| Derivative 2c | 15 | 10 |

Materials Science

Fluorescent Brightening Agent

In materials science, this compound is utilized as a fluorescent brightening agent in synthetic resins and dyes. Its ability to enhance fluorescence makes it valuable for applications in coatings and plastics . The compound's derivatives can also undergo palladium-catalyzed nucleophilic dearomatization to yield ortho- or para-substituted carbocycles, which can be further utilized in advanced material formulations .

Case Studies

Case Study: Antifungal Evaluation

A study evaluated a series of 1-chloromethyl naphthalene derivatives for their antifungal activity against Candida albicans. The research involved synthesizing various substituted anilines and assessing their efficacy through standard microbiological techniques. The findings highlighted the structure-activity relationship, indicating that specific substitutions significantly enhanced antifungal properties .

Case Study: ATRP Application

In another study focusing on polymer synthesis, researchers utilized this compound as an initiator for ATRP at elevated temperatures. The resulting polystyrene demonstrated desirable characteristics for potential applications in drug delivery systems due to its controlled molecular weight and functionalization capabilities .

Mecanismo De Acción

The mechanism of action of 1-(Chloromethyl)naphthalene primarily involves its reactivity as an electrophile due to the presence of the chloromethyl group. This allows it to participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparación Con Compuestos Similares

Structural and Physical Properties

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| 1-(Chloromethyl)naphthalene | 86-52-2 | C₁₁H₉Cl | 176.64 | 20–22 | 291–292 | 1.167 |

| 1-Methylnaphthalene | 90-12-0 | C₁₁H₁₀ | 142.20 | -30 | 244–246 | 1.020 |

| 2-Methylnaphthalene | 91-57-6 | C₁₁H₁₀ | 142.20 | 34–36 | 241–243 | 1.025 |

| 1-(Bromomethyl)naphthalene | 3166-68-1 | C₁₁H₉Br | 221.10 | 32–34 | 295–297 | 1.497 |

| Naphthalene-1-sulfonyl chloride | 85-46-1 | C₁₀H₇ClO₂S | 226.68 | 68–70 | 335 (decomposes) | 1.408 |

Key Observations :

- Halogen Substitution: Chloro- and bromomethyl derivatives exhibit higher molecular weights and densities compared to non-halogenated analogs (e.g., 1-methylnaphthalene) due to the heavier halogen atoms .

- Melting Points : Chloromethyl and bromomethyl derivatives have higher melting points than their methyl counterparts, reflecting stronger intermolecular forces .

Alkylation Efficiency

This compound is less reactive than its bromo analog in nucleophilic substitution reactions. For example, in palladium-catalyzed C–H activation:

- This compound : Forms palladium complexes ([Pd(a-/b-MeNAP)X]₂) in minutes with 50–83% yields .

- 1-(Bromomethyl)naphthalene : Faster reaction kinetics due to the weaker C–Br bond, achieving higher yields under similar conditions .

Functional Group Compatibility

- This compound : Reacts with imidazoles to form ionic liquids (e.g., NI) via reflux in dichloromethane .

- Naphthalene-1-sulfonyl chloride : Used as a sulfonating agent in peptide synthesis, contrasting with the alkylation role of chloromethyl derivatives .

Toxicity and Environmental Impact

Notable Findings:

- Chloromethyl derivatives are more hazardous due to their reactive chlorine atom, whereas methylnaphthalenes pose chronic environmental risks .

Actividad Biológica

1-(Chloromethyl)naphthalene is a chlorinated aromatic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and potential applications of this compound based on diverse research findings.

Synthesis and Derivatives

The synthesis of this compound typically involves the chloromethylation of naphthalene using chloromethyl methyl ether or other chloromethylating agents. The derivatives of this compound have been synthesized through various methods, including reactions with substituted anilines and heteroaryls to enhance their biological activity. For instance, Banedar et al. (2011) reported that several derivatives exhibited notable antifungal properties against Candida albicans, with significant zones of inhibition observed in vitro .

Antimicrobial Activity

This compound and its derivatives have been evaluated for their antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi. In a study by Banedar et al., derivatives showed considerable antifungal activity, with some compounds demonstrating higher efficacy than standard antifungal agents .

Table 1: Antifungal Activity of this compound Derivatives

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2a (Lead Compound) | 20 | 50 µg/mL |

| 2b | 25 | 30 µg/mL |

| 2c | 15 | 70 µg/mL |

| 2e (Di-substituted) | 30 | 25 µg/mL |

Anticancer Activity

Recent studies have also explored the anticancer potential of naphthalene derivatives. For example, a series of naphthalene-substituted triazole spirodienones were synthesized, showing promising cytotoxic effects against breast cancer cell lines (MDA-MB-231). Compound 6a demonstrated significant cell cycle arrest and induced apoptosis at low concentrations, indicating its potential as an anticancer agent .

Table 2: Cytotoxic Effects of Naphthalene Derivatives

| Compound | Cell Line | IC50 (µM) | Effect on Cell Cycle |

|---|---|---|---|

| 6a | MDA-MB-231 | 1.5 | G1 to S phase arrest |

| 8c | MDA-MB-231 | 3.0 | G1 to S phase arrest |

The mechanism by which these compounds exert their biological effects is an area of active research. The inhibition of photosynthetic electron transport has been noted as a significant action for some naphthalene derivatives, which can lead to reduced metabolic activity in target organisms . Additionally, the interaction with cellular components such as DNA and proteins may contribute to their cytotoxic effects in cancer cells.

Case Studies

- Antifungal Study : In a study evaluating the antifungal activity of various derivatives, it was found that modifications at specific positions on the phenyl ring significantly enhanced antifungal efficacy against C. albicans. The presence of electron-withdrawing groups like chloro and carboxylic acid at specific positions resulted in increased activity .

- Anticancer Evaluation : A detailed investigation into naphthalene-substituted triazoles revealed that compound 6a not only inhibited tumor growth in vivo but also showed no apparent toxicity to major organs at therapeutic doses in mice, suggesting a favorable safety profile for further development .

Ecotoxicity Considerations

Despite its biological applications, caution is warranted due to the ecotoxicity associated with this compound. It has been classified as very toxic to aquatic organisms, necessitating careful handling and disposal to prevent environmental contamination .

Q & A

Basic Questions

Q. What experimental methods are used to determine the physicochemical properties of 1-(chloromethyl)naphthalene?

The physicochemical properties of this compound, such as melting point (32°C), boiling point (291.5°C), density (1.2 g/cm³), and refractive index (1.631), are typically determined using standardized laboratory techniques. For example:

- Melting/Boiling Points : Measured via differential scanning calorimetry (DSC) or capillary tube methods under controlled conditions .

- Density/Refractive Index : Determined using pycnometry and refractometry, respectively, with calibration against reference standards .

- LogP (Partition Coefficient) : Calculated via chromatography or computational modeling to assess hydrophobicity .

Q. How is this compound structurally characterized in research settings?

Advanced spectroscopic techniques are employed:

- FT-IR and FT-Raman Spectroscopy : Used to identify vibrational modes and confirm functional groups (e.g., C-Cl stretching at ~550–600 cm⁻¹) .

- Mass Spectrometry (MS) : Provides molecular weight confirmation (176.64 g/mol) and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve aromatic proton environments and methylene chloride group positions .

Q. What are the primary applications of this compound in synthetic chemistry?

This compound serves as a versatile alkylating agent:

- Polymer Synthesis : Acts as a monomer or crosslinker in resins, leveraging its reactive chloromethyl group .

- Pharmaceutical Intermediates : Used to synthesize naphthalene derivatives via nucleophilic substitution or coupling reactions .

Advanced Research Questions

Q. How are systematic reviews conducted to evaluate the toxicity of this compound?

A structured framework is followed, as outlined in toxicological profiles :

Literature Search : Databases (PubMed, TOXCENTER) are queried using CAS numbers, synonyms, and MeSH terms, with filters for species (human, mammals), routes (inhalation, oral), and health outcomes (hepatic, respiratory effects) .

Data Extraction : Customized forms capture study design, dose-response data, and endpoints (e.g., Table C-2 in evidence) .

Risk of Bias Assessment : Tools like Table C-6/C-7 evaluate randomization, blinding, and outcome reporting in animal/human studies .

Evidence Synthesis : Confidence ratings (High to Very Low) are assigned based on consistency and study quality .

Q. How can contradictory data on this compound’s toxicological effects be resolved?

Contradictions arise from variations in experimental models or exposure protocols. Resolution strategies include:

- Dose-Response Analysis : Compare NOAEL/LOAEL thresholds across studies .

- Mechanistic Studies : Investigate metabolic pathways (e.g., cytochrome P450 activation) to explain species-specific outcomes .

- Meta-Analysis : Statistically pool data while adjusting for heterogeneity (e.g., via fixed/random-effects models) .

Q. What experimental designs minimize bias in inhalation toxicity studies of this compound?

Key considerations include:

- Randomization : Ensure equal distribution of confounding factors (e.g., age, weight) across exposure groups .

- Blinding : Mask researchers to treatment groups during data collection/analysis .

- Control Groups : Use sham-exposed or vehicle controls to isolate compound-specific effects .

- Endpoint Validation : Employ histopathology and biomarker assays (e.g., glutathione depletion) for objective outcomes .

Q. How is computational modeling applied to predict the environmental fate of this compound?

Models like EPI Suite estimate:

- Persistence : Hydrolysis half-life (predicted >1 year due to aromatic stability) .

- Bioaccumulation : High LogP (3.72) suggests potential lipid accumulation, validated via bioconcentration factor (BCF) assays .

- Degradation Pathways : Abiotic (photolysis) and biotic (microbial) pathways are simulated using QSAR tools .

Q. Methodological Notes

- Toxicokinetic Studies : Use radiolabeled ¹⁴C-1-(chloromethyl)naphthalene to track absorption/distribution in vivo .

- Analytical Quantification : HPLC-UV or GC-MS with internal standards (e.g., deuterated analogs) ensures precision in environmental/biological samples .

- Structural Modifications : Explore substituent effects (e.g., fluorination) on reactivity/toxicity using DFT calculations .

Propiedades

IUPAC Name |

1-(chloromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWGTKZEDLCVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058939 | |

| Record name | Naphthalene, 1-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Pale yellow solid with a pungent odor; mp = 31-33 deg C; [Alfa Aesar MSDS] | |

| Record name | Naphthalene, 1-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Chloromethyl)naphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19151 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86-52-2, 35255-58-4 | |

| Record name | 1-(Chloromethyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Chloromethyl)naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035255584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(CHLOROMETHYL)NAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, 1-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (chloromethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(CHLOROMETHYL)NAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD3RZ3R8C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.